tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate
Description
Chemical Formula: C₁₄H₂₄N₄O₂
Molecular Weight: 280.37 g/mol
Purity: 95% (HPLC)
This compound features a piperidine ring with a tert-butyl carboxylate group at the 1-position and a 5-amino-pyrazole moiety linked via a methylene group at the 4-position. It is commonly used as a building block in medicinal chemistry, particularly for kinase inhibitors and receptor modulators .
Properties
IUPAC Name |
tert-butyl 4-[(5-aminopyrazol-1-yl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17-8-5-11(6-9-17)10-18-12(15)4-7-16-18/h4,7,11H,5-6,8-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPMBAXEBXHWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C(=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2174002-07-2 | |
| Record name | tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common route starts with the protection of the piperidine nitrogen using a tert-butyl carbamate (Boc) group. The protected piperidine is then reacted with a pyrazole derivative, such as 5-amino-1H-pyrazole, under conditions that facilitate nucleophilic substitution. The final step involves deprotection of the Boc group to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amino group on the pyrazole ring, potentially converting it to other functional groups.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperidine ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various substituted pyrazoles and piperidines, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily explored for its potential as an active pharmaceutical ingredient (API) due to its structural features that may interact with biological targets.
Anticancer Activity
Research indicates that derivatives of piperidine compounds, including tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate, exhibit promising anticancer properties. For instance, studies have shown that structurally related compounds can inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation and survival. The design of such inhibitors often involves modifications of the piperidine scaffold to enhance potency and selectivity against cancer cells .
Antimicrobial Properties
The incorporation of pyrazole moieties into piperidine frameworks has been associated with antimicrobial activity. Compounds featuring these structures have demonstrated efficacy against various bacterial strains, suggesting their potential as new antibiotics or antimicrobial agents .
Neurological Applications
There is emerging interest in the use of piperidine derivatives for neurological disorders. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for treating conditions such as anxiety and depression. The pyrazole ring may contribute to modulating neurotransmitter systems, although specific studies on this compound are still limited .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine and pyrazole rings can significantly affect pharmacological profiles. For example:
- Modifications at the 4-position of the piperidine can enhance binding affinity to target proteins.
- Substituents on the pyrazole ring can influence the compound's solubility and metabolic stability.
Case Studies
Several studies highlight the applications and effectiveness of this compound:
Mechanism of Action
The mechanism by which tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole moiety is known to interact with biological systems, potentially affecting signaling pathways and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Key Observations :
- Heterocycle Diversity : The target compound’s pyrazole ring contrasts with benzimidazolone () or indazole () cores in analogs, affecting electronic properties and binding affinity .
- Substituent Effects: The 5-amino group in the target compound distinguishes it from methyl- or halogen-substituted analogs (e.g., 4-methyl in ), influencing solubility and hydrogen-bonding capacity .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Biological Activity
Chemical Identity
tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate is a compound with the molecular formula and a CAS number of 1177281-09-2. It is characterized by a piperidine ring substituted with a tert-butyl group and a pyrazole moiety, which contributes to its biological activity.
Physical Properties
- Molecular Weight : 280.37 g/mol
- Purity : ≥ 95%
- Form : Powder
- Storage Conditions : Store at 4°C
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an inhibitor in therapeutic applications. The compound's structure suggests it may interact with specific biological targets, including enzymes and receptors involved in disease pathways.
Case Studies and Research Findings
-
Antiviral Activity
- A study evaluated the compound's effectiveness against viral infections, particularly focusing on its mechanism in inhibiting viral entry. The compound demonstrated significant activity against Ebola virus (EBOV) in vitro, with an effective concentration (EC50) of approximately 0.93 µM, indicating its potential as an antiviral agent .
- Inhibition of PD-1/PD-L1 Interaction
- Cytotoxicity Studies
Research Data Table
Q & A
Q. How can this compound serve as a precursor for kinase inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
